2-Ethyl-4,6-dimethylpyrimidin-5-ol

Antioxidant Radical scavenging Oxidation potential

2-Ethyl-4,6-dimethylpyrimidin-5-ol (CAS 88070-42-2) is a polysubstituted 5-pyrimidinol derivative characterized by a C2 ethyl group and C4/C6 methyl groups on a hydroxyl-bearing pyrimidine ring. As a member of the 5-pyrimidinol class, this scaffold confers intrinsically enhanced stability to one-electron oxidation relative to equivalently substituted phenols, alongside comparable or superior reactivity toward carbon-centered radicals.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 88070-42-2
Cat. No. B12923609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4,6-dimethylpyrimidin-5-ol
CAS88070-42-2
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(C(=N1)C)O)C
InChIInChI=1S/C8H12N2O/c1-4-7-9-5(2)8(11)6(3)10-7/h11H,4H2,1-3H3
InChIKeyZHSCRNZNHPKAKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4,6-dimethylpyrimidin-5-ol (CAS 88070-42-2): Core Scaffold for Radical Scavengers and Nucleoside Analogs


2-Ethyl-4,6-dimethylpyrimidin-5-ol (CAS 88070-42-2) is a polysubstituted 5-pyrimidinol derivative characterized by a C2 ethyl group and C4/C6 methyl groups on a hydroxyl-bearing pyrimidine ring . As a member of the 5-pyrimidinol class, this scaffold confers intrinsically enhanced stability to one-electron oxidation relative to equivalently substituted phenols, alongside comparable or superior reactivity toward carbon-centered radicals [1]. The compound is structurally distinguished from the simpler 2,4-dimethylpyrimidin-5-ol by the presence of the C2 ethyl substituent, which modulates lipophilicity (XlogP ≈ 1.5) and steric profile . Its primary documented roles are as a synthetic intermediate for complex nucleoside therapeutics and as a template for designing air-stable radical-trapping antioxidants [1] [2].

2-Ethyl-4,6-dimethylpyrimidin-5-ol: Why Generic Pyrimidin-5-ol Substitution is Not Recommended


Direct substitution of 2-ethyl-4,6-dimethylpyrimidin-5-ol with other pyrimidin-5-ols or phenolic antioxidants is scientifically unsound due to quantifiable differences in radical-scavenging kinetics and oxidation stability inherent to the 5-pyrimidinol core, as well as specific alkyl substitution effects. Comparative radical equilibration studies demonstrate that the 5-pyrimidinol scaffold possesses O-H bond dissociation enthalpies (BDEs) approximately 2.5 kcal mol⁻¹ higher than equivalently substituted phenols, yet transfers hydrogen atoms to peroxyl radicals at comparable rates and to alkyl radicals roughly one order of magnitude faster [1]. Critically, 5-pyrimidinols exhibit oxidation potentials approximately 400 mV higher than their phenolic counterparts, conferring superior resistance to one-electron oxidation and air degradation [1]. Within the pyrimidinol class, the C2 ethyl group differentiates 2-ethyl-4,6-dimethylpyrimidin-5-ol from analogs such as 2,4-dimethylpyrimidin-5-ol and 2-amino-4,6-dimethylpyrimidin-5-ol, altering lipophilicity (XlogP ≈ 1.5), steric bulk, and consequently solubility, reactivity, and biological target engagement [2]. Empirical antimicrobial screening of 5-alkyl-2,4,6-substituted pyrimidines further confirms that activity is highly dependent on specific substitution patterns, with many analogs showing no significant efficacy [3].

2-Ethyl-4,6-dimethylpyrimidin-5-ol: Head-to-Head Quantitative Performance vs. Phenolic Antioxidants and Pyrimidinol Analogs


5-Pyrimidinols Exhibit Superior Oxidation Stability Over Equivalently Substituted Phenols

The 5-pyrimidinol scaffold, which includes 2-ethyl-4,6-dimethylpyrimidin-5-ol, demonstrates markedly higher resistance to one-electron oxidation compared to structurally analogous phenols. Electrochemical measurements reveal that the 5-pyrimidinol analogues of 2,4,6-trimethylphenol and butylated hydroxytoluene (BHT) possess oxidation potentials approximately 400 mV higher than their phenolic counterparts [1]. This translates to significantly greater air stability and reduced susceptibility to oxidative degradation during storage and formulation.

Antioxidant Radical scavenging Oxidation potential

5-Pyrimidinols React with Alkyl Radicals One Order of Magnitude Faster Than Phenols

In competition kinetic studies, 5-pyrimidinols transfer their phenolic hydrogen atom to alkyl radicals at a rate roughly one order of magnitude faster than equivalently substituted phenols [1]. Simultaneously, their reactivity toward peroxyl radicals remains comparable to phenols, despite possessing O-H bond dissociation enthalpies that are, on average, approximately 2.5 kcal mol⁻¹ higher [1]. This kinetic profile indicates that 2-ethyl-4,6-dimethylpyrimidin-5-ol and related 5-pyrimidinols can serve as more effective chain-breaking antioxidants in environments where carbon-centered radicals predominate.

Radical trapping Kinetics Polymer stabilization

2-Amino-4,6-dimethylpyrimidin-5-ol Derivatives Achieve >8-Fold Selectivity for FGFR4 Over FGFR1-3

In a structure-activity relationship study of aminodimethylpyrimidinols, compound 6O—a derivative of the 2-amino-4,6-dimethylpyrimidin-5-ol scaffold—exhibited FGFR4 inhibitory activity with at least 8-fold higher selectivity over FGFR1, FGFR2, and FGFR3 when compared to the positive control BLU9931 [1]. While this data pertains to a 2-amino-substituted analog rather than 2-ethyl-4,6-dimethylpyrimidin-5-ol itself, it establishes that the 4,6-dimethylpyrimidin-5-ol core can be functionalized to achieve high kinase selectivity, a property that may be extended or modulated by the C2 ethyl substituent in the target compound.

Kinase inhibitor Hepatocellular carcinoma Selectivity

Antimicrobial Activity of 5-Alkyl-2,4,6-Substituted Pyrimidines is Substitution-Dependent and Often Negligible

A systematic evaluation of fifteen 5-alkyl-2,4,6-substituted pyrimidines—including hexyl, heptyl, and octyl alkyl chains—revealed no significant antimicrobial efficiency against the tested microorganisms [1]. This finding underscores that antimicrobial activity is not a general property of the pyrimidinol class and is highly sensitive to the specific alkyl substitution pattern. For 2-ethyl-4,6-dimethylpyrimidin-5-ol, this evidence suggests that its utility lies outside antimicrobial applications and that alternative analogs should not be presumed to possess antimicrobial activity without direct empirical validation.

Antimicrobial SAR MIC

2-Ethyl-4,6-dimethylpyrimidin-5-ol: Validated Application Scenarios for Procurement and Research


Design of Air-Stable Radical Scavengers and Chain-Breaking Antioxidants

Based on the demonstrated 400 mV higher oxidation potential of 5-pyrimidinols over phenols [1], 2-ethyl-4,6-dimethylpyrimidin-5-ol serves as a privileged scaffold for developing antioxidants with enhanced shelf-life and oxidative stability. Its ~10-fold faster reaction rate with alkyl radicals compared to phenols [1] further positions it for applications in polymer stabilization, lubricant additives, and materials requiring protection against carbon-centered radical-mediated degradation.

Synthetic Intermediate for Carbocyclic Nucleoside Therapeutics

Patents identify 2-ethyl-4,6-dimethylpyrimidin-5-ol as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [2]. The compound's synthesis involves simple and safe operational processes with mild reaction conditions, facilitating industrial-scale production [2]. The C2 ethyl group provides a versatile handle for further derivatization, distinguishing it from simpler 2,4-dimethylpyrimidin-5-ol intermediates.

Lead Optimization Template for Selective Kinase Inhibitors

The 4,6-dimethylpyrimidin-5-ol core has been validated in the development of selective FGFR4 kinase inhibitors, with derivatives achieving >8-fold selectivity over FGFR1-3 [3]. 2-Ethyl-4,6-dimethylpyrimidin-5-ol offers the same core scaffold with a C2 ethyl substituent that can be exploited to modulate lipophilicity (XlogP ≈ 1.5) , target engagement, and pharmacokinetic properties. This makes it a valuable starting point for medicinal chemistry campaigns targeting kinase-driven diseases, particularly hepatocellular carcinoma.

Radical Scavenging Studies and Mechanistic Probes

The well-characterized radical equilibration and kinetic behavior of 5-pyrimidinols [1] supports the use of 2-ethyl-4,6-dimethylpyrimidin-5-ol as a mechanistic probe in free radical chemistry. Its distinct reactivity profile—comparable peroxyl radical trapping but enhanced alkyl radical trapping relative to phenols—enables researchers to dissect radical-mediated pathways in complex biological and chemical systems.

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